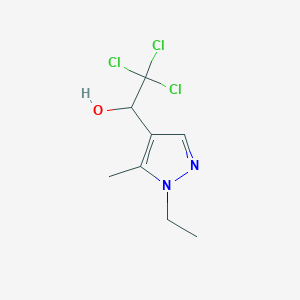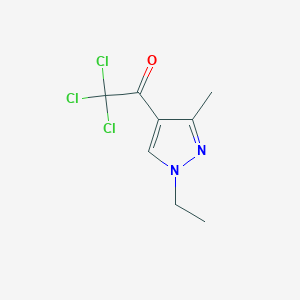
2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
Overview
Description
“2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a trichloroethanol group. The pyrazole ring is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis and Characterization of Novel Heterocycles : Kariuki et al. (2022) described the synthesis of novel heterocycles, demonstrating the potential of similar compounds in chemical synthesis and characterization processes (Kariuki et al., 2022).
Formation of 2‐(Pyrazol‐4‐yl)‐1,3‐oxaselenolanes : Papernaya et al. (2015) explored reactions involving pyrazole carbaldehydes, leading to the formation of oxaselenolanes, a process showcasing the compound's utility in complex chemical reactions (Papernaya et al., 2015).
Photochemical Applications
- Photochemistry of N-heterocycles : Nagy et al. (1988) studied the photochemistry of certain N-heterocycles, highlighting the potential of similar compounds in photochemical applications (Nagy et al., 1988).
Medicinal Chemistry
- Potential Anti-microbial, Anti-oxidant, and Anti-cancer Agents : Bhat et al. (2016) synthesized a series of compounds showing broad-spectrum anti-microbial, anti-oxidant activities, and anti-cancer activities on breast cancer cell lines, suggesting the compound's relevance in medicinal chemistry (Bhat et al., 2016).
Molecular Docking Studies
- Docking with Human Prostaglandin Reductase : Nayak & Poojary (2019) conducted a study involving molecular docking with human prostaglandin reductase, indicating its potential in drug design and molecular interaction studies (Nayak & Poojary, 2019).
Organometallic Chemistry
- Palladium(II) and Platinum(II) Complexes : Pérez et al. (2013) investigated the reaction of ligands with palladium(II) and platinum(II), providing insights into the compound's application in organometallic chemistry (Pérez et al., 2013).
Material Science
- Ring-Opening Polymerization of rac-Lactide : Otero et al. (2017) described the use of zinc alkyls in the ring-opening polymerization of rac-lactide, showing the compound's utility in material science (Otero et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFWLEBYKKUUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212946 | |
| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-17-2 | |
| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)

![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)





amino]carbonyl}benzoic acid](/img/structure/B1396295.png)

![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)


